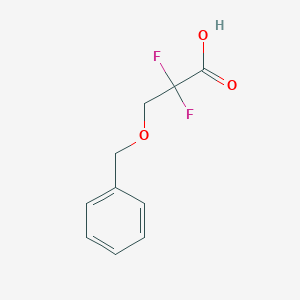
(E)-N'-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N’-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide is a chemical compound with a unique structure that includes an isoquinoline core substituted with hydroxy and carboximidamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methyl Groups: The methyl groups at positions 5, 7, and 8 can be introduced via Friedel-Crafts alkylation using methylating agents such as methyl iodide in the presence of a Lewis acid catalyst like aluminum chloride.
Hydroxylation: The hydroxy group can be introduced through selective hydroxylation using reagents like hydrogen peroxide or osmium tetroxide.
Formation of Carboximidamide Group: The carboximidamide group can be introduced by reacting the corresponding nitrile with hydroxylamine under acidic conditions.
Industrial Production Methods
Industrial production of (E)-N’-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N’-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
(E)-N’-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of (E)-N’-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The hydroxy and carboximidamide groups play crucial roles in these interactions, forming hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound of (E)-N’-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide.
5,7,8-Trimethylisoquinoline: Lacks the hydroxy and carboximidamide groups.
N’-Hydroxyisoquinoline-1-carboximidamide: Lacks the methyl groups at positions 5, 7, and 8.
Uniqueness
(E)-N’-Hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide is unique due to the presence of both hydroxy and carboximidamide groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups with the isoquinoline core and methyl substitutions enhances its potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C13H15N3O |
|---|---|
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
N'-hydroxy-5,7,8-trimethylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C13H15N3O/c1-7-6-8(2)10-4-5-15-12(13(14)16-17)11(10)9(7)3/h4-6,17H,1-3H3,(H2,14,16) |
Clave InChI |
PMHJMMXJJMOUMQ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=C2C=CN=C(C2=C1C)/C(=N\O)/N)C |
SMILES canónico |
CC1=CC(=C2C=CN=C(C2=C1C)C(=NO)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



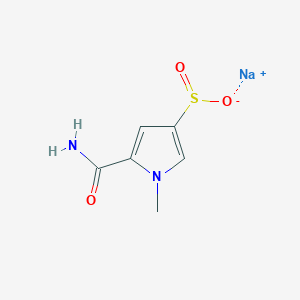
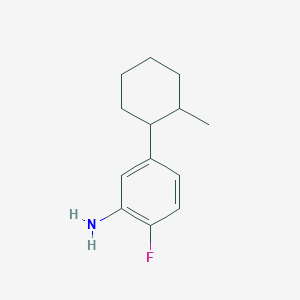
![3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13202821.png)
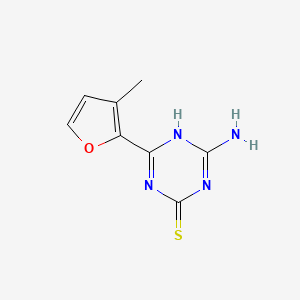

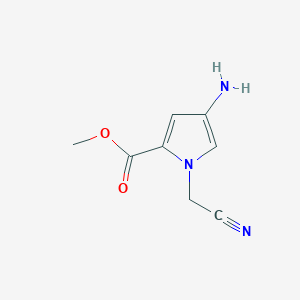
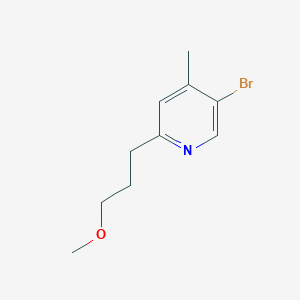
![3-[(3,4-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202853.png)

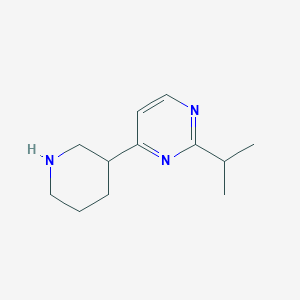
![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol](/img/structure/B13202860.png)

